5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile
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Overview
Description
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a nitrogen-rich heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile typically involves multi-step reactions starting from commercially available chemicals. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the triazole ring and its subsequent fusion with the nicotinonitrile moiety .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Mechanism of Action
The mechanism by which 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another nitrogen-rich heterocycle with similar energetic properties.
5-Nitro-1,2,3-2H-triazole: Known for its energetic derivatives and applications in materials science.
Uniqueness
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is unique due to its combination of a triazole ring with a nicotinonitrile moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and materials with specific desired properties .
Properties
IUPAC Name |
5-amino-2-(triazol-2-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c9-4-6-3-7(10)5-11-8(6)14-12-1-2-13-14/h1-3,5H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBQIACHNRMBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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